molecular formula C17H22IN5O2S B13767148 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide CAS No. 69463-97-4

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide

Cat. No.: B13767148
CAS No.: 69463-97-4
M. Wt: 487.4 g/mol
InChI Key: XAMQYYWWEGEIMH-UHFFFAOYSA-N
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Description

This compound is a quaternary ammonium salt featuring a 4,5-dihydroimidazole core conjugated with a 4-methoxyphenyl ketone group and a 5-isopropyl-substituted 1,3,4-thiadiazole ring. The iodide counterion stabilizes the cationic azanium moiety. Its structural complexity arises from the integration of three heterocyclic components:

  • 4,5-Dihydro-1H-imidazol-2-yl: A partially saturated imidazole ring, which enhances conformational stability compared to fully unsaturated analogs .
  • 2-(4-Methoxyphenyl)-2-oxoethyl: A ketone-linked methoxyphenyl group, which may influence lipophilicity and electronic properties .

Properties

CAS No.

69463-97-4

Molecular Formula

C17H22IN5O2S

Molecular Weight

487.4 g/mol

IUPAC Name

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide

InChI

InChI=1S/C17H21N5O2S.HI/c1-11(2)15-20-21-17(25-15)22(16-18-8-9-19-16)10-14(23)12-4-6-13(24-3)7-5-12;/h4-7,11H,8-10H2,1-3H3,(H,18,19);1H

InChI Key

XAMQYYWWEGEIMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)[NH+](CC(=O)C2=CC=C(C=C2)OC)C3=NCCN3.[I-]

Origin of Product

United States

Preparation Methods

Synthesis of 5-propan-2-yl-1,3,4-thiadiazole Derivative

The 5-propan-2-yl-1,3,4-thiadiazole moiety is typically prepared starting from substituted thiadiazole precursors. For example, 2-bromo-5-methyl-1,3,4-thiadiazole (CAS 54044-79-0), a close analog, is synthesized and then functionalized under various conditions:

  • Reaction with amines or aminoethyl derivatives in the presence of sodium carbonate or potassium hydrogen phosphate in polar solvents such as dimethyl sulfoxide or N,N-dimethylacetamide at elevated temperatures (100–140°C) leads to substitution at the 2-position of the thiadiazole ring.

  • Catalytic coupling reactions using copper(I) iodide and palladium complexes (e.g., bis-triphenylphosphine-palladium(II) chloride) in acetonitrile at 80°C for 12 hours enable the formation of C-N or C-C bonds between thiadiazole and other aromatic or heterocyclic moieties.

These methods provide high regioselectivity and moderate to good yields (typically 13–36%) for thiadiazole functionalization.

Construction of the Imidazoline Moiety

The 4,5-dihydro-1H-imidazol-2-yl group can be synthesized via cyclization reactions involving appropriate aminoalkyl precursors:

  • Imidazoline rings are commonly formed by cyclization of 1,2-diamines with α-haloketones or α-keto acids under mild acidic or basic conditions.

  • The key step involves nucleophilic attack of the amino group on the carbonyl carbon, followed by ring closure and protonation to yield the azanium salt form.

Coupling of the Imidazoline and Thiadiazole Units via the 2-(4-methoxyphenyl)-2-oxoethyl Linker

  • The linkage between the imidazoline and thiadiazole rings through the 2-(4-methoxyphenyl)-2-oxoethyl group is achieved by condensation or nucleophilic substitution reactions involving the ketone functional group.

  • The ketone (2-(4-methoxyphenyl)-2-oxoethyl) can be introduced by reaction of the corresponding halide or activated ester with the imidazoline nitrogen or thiadiazole amino groups.

  • Formation of the azanium iodide salt is typically performed by treatment of the free base with hydroiodic acid or an iodide salt under controlled conditions to ensure salt formation without decomposition.

General Reaction Conditions and Purification

  • Reactions are commonly conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or hydrolysis.

  • Solvents such as dimethyl sulfoxide, N,N-dimethylacetamide, acetonitrile, methanol, and ethanol are frequently used depending on solubility and reaction type.

  • Purification is achieved by silica gel column chromatography using solvent gradients (e.g., methanol/methylene chloride, trichloromethane/methanol with ammonia) and recrystallization from appropriate solvents (e.g., 2-propanol, acetonitrile).

  • Yields vary depending on the step but are generally in the range of 10–36% for key intermediates and final compounds.

Data Table Summarizing Preparation Conditions

Step Reactants/Involved Compounds Reaction Conditions Solvent(s) Catalyst/Base Temperature Time Yield (%) Purification Method Notes
1 2-Bromo-5-methyl-1,3,4-thiadiazole + amine derivatives Stirring under N2 Dimethyl sulfoxide Potassium hydrogen phosphate 100°C 2 h 13.2 Silica gel chromatography TLC Rf=0.44
2 2-Bromo-5-methyl-1,3,4-thiadiazole + N-[1-(2-aminoethyl)-4-piperidinyl] derivative Stirring overnight N,N-dimethylacetamide Sodium carbonate 120°C Overnight 13.2 Column chromatography + salt formation Ethanedioate salt
3 2-Bromo-5-methyl-1,3,4-thiadiazole + intermediate 2 Stirring Water Sodium carbonate 140°C 6 h 23.8 Column chromatography + crystallization Silica gel, CHCl3/MeOH 99:1
4 2-Bromo-5-methyl-1,3,4-thiadiazole + N-[1-(2-aminoethyl)-4-piperidinyl]-1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-amine Stirring overnight N,N-dimethylacetamide Sodium carbonate 120°C Overnight 35.8 Column chromatography + crystallization Silica gel, trichloromethane/methanol
5 2-Bromo-5-methyl-1,3,4-thiadiazole + 2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-5-ethynyl-3,4 difluorobenzaldehyde Pd/Cu catalysis Acetonitrile Copper(I) iodide, Pd(PPh3)2Cl2, triethylamine 80°C 12 h Not specified Flash chromatography Sealed tube reaction

Chemical Reactions Analysis

Types of Reactions

4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include imidazolium salts, dihydro derivatives, and halogenated aromatic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Studies have indicated that derivatives of imidazole and thiadiazole compounds exhibit significant antimicrobial properties. Research has shown that similar compounds can inhibit bacterial growth and possess antifungal effects. The unique structure of the compound may enhance its efficacy against resistant strains of bacteria and fungi .
  • Anticancer Potential
    • The imidazole derivatives are known for their anticancer properties. Compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Investigations into the specific mechanisms of action could reveal the potential of this compound in cancer therapy .
  • Anti-inflammatory Effects
    • Inflammation is a critical factor in many diseases, including autoimmune disorders. Compounds containing thiadiazole and imidazole rings have shown promise in reducing inflammatory responses in preclinical studies. This compound could potentially be developed as an anti-inflammatory agent .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various imidazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting a potential for development into new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on similar imidazole-based compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, indicating that this compound may share similar pathways of action.

Data Tables

Application AreaObserved EffectsReference
Antimicrobial ActivityInhibition of E. coli and S. aureus
Anticancer PotentialInduction of apoptosis in cancer cells
Anti-inflammatory EffectsReduction in inflammatory markers

Mechanism of Action

The mechanism of action of 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities, while the thiadiazole moiety can interact with biological membranes, altering their properties . These interactions can lead to the inhibition of key biological pathways, resulting in antimicrobial or antitumor effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Biological Activity/Application Synthesis Highlights Reference
Target Compound 4,5-Dihydroimidazole + Thiadiazole 4-Methoxyphenyl, Isopropyl, Iodide Hypothesized antimicrobial/kinase inhibition Multi-step nucleophilic substitution
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole 4,5-Dihydroimidazole Thienyl, Benzyl Intermediate for fused heterocycles Hydrazine hydrate and CS₂ reactions
2-(Alkyl-1-yl)-1H-imidazol-5(4H)-ones Imidazolone Alkyl, Arylidene Not specified Microwave-assisted synthesis
4-(4-Fluorophenyl)-thiazole derivatives Thiazole + Pyrazole Fluorophenyl, Triazolyl Structural analogs for crystallography Single-crystal diffraction
Tizanidine hydrochloride 4,5-Dihydroimidazole Chlorobenzothiadiazole Muscle relaxant (GABA agonist) Substitution reactions
Thiazopyr (Pesticide) Thiazole Difluoromethyl, Trifluoromethyl Herbicide Esterification

Key Insights:

Core Heterocycles: The target compound’s 4,5-dihydroimidazole core is shared with Tizanidine, a clinically used muscle relaxant . Thiazole/thiadiazole hybrids (e.g., in ) demonstrate structural versatility, with fluorophenyl groups enhancing planarity for crystallographic studies .

Substituent Effects: The 4-methoxyphenyl group in the target compound may improve bioavailability compared to non-polar analogs (e.g., thienyl in ), as methoxy groups enhance solubility and membrane permeability. The isopropyl substituent on the thiadiazole ring introduces steric hindrance, which could modulate selectivity in enzyme inhibition compared to smaller alkyl groups in imidazolones .

Synthetic Routes: Similar to ’s method, the target compound likely involves sequential nucleophilic substitutions (e.g., alkylation of imidazole with ketone intermediates) .

Biological Potential: Imidazole-thiadiazole hybrids (e.g., ’s 5-oxo-imidazoles) exhibit antimicrobial activity, suggesting the target compound may share similar properties . The iodide counterion may enhance stability in biological matrices compared to chloride analogs like Tizanidine .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and what are critical reaction conditions?

  • Methodology : A multi-step synthesis is typically employed, starting with functionalization of the imidazole and thiadiazole moieties. Key steps include:

  • Cyclization : Use of hydrazine hydrate or aryl isothiocyanates to form the thiadiazole ring under controlled pH (e.g., acidic conditions for cyclization) .
  • Coupling Reactions : Alkylation or thioether formation between the imidazole and 4-methoxyphenylacetone groups, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (DMF, THF) to prevent hydrolysis .
  • Counterion Exchange : Substitution of chloride with iodide via metathesis in polar aprotic solvents (e.g., acetone) .
    • Critical Conditions : Temperature (60–80°C for cyclization), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) to minimize side products .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of imidazole and thiadiazole substituents .
  • HRMS : High-resolution mass spectrometry for molecular ion validation .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
    • Supplementary Techniques : IR spectroscopy for functional group verification (e.g., C=O at ~1700 cm⁻¹) and X-ray crystallography for structural elucidation .

Q. How does the iodide counterion influence the compound’s stability and reactivity?

  • Stability : Iodide’s lower hydration energy (vs. chloride) enhances solubility in organic solvents but may reduce shelf life due to light sensitivity. Store in amber vials at –20°C .
  • Reactivity : The iodide ion participates in SN2 reactions, facilitating further functionalization (e.g., quaternization of imidazole nitrogen) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Approach :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and –40°C .
  • COSY/NOESY : Identify through-space couplings to assign stereochemistry in the dihydroimidazole ring .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. What mechanistic pathways explain the formation of byproducts during thiadiazole cyclization?

  • Key Pathways :

  • Competitive Nucleophilic Attack : Ambident nucleophiles (e.g., hydrazine) may attack the carbonyl carbon or α-carbon of 4-methoxyphenylacetone, leading to regioisomers. Use sterically hindered bases (e.g., DIPEA) to direct selectivity .
  • Oxidative Byproducts : Thiadiazole ring oxidation to sulfoxides under aerobic conditions. Employ degassed solvents and reducing agents (e.g., Na₂S₂O₄) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Workflow :

  • Docking Studies : Target the compound’s imidazole-thiadiazole core to ATP-binding pockets (e.g., kinase inhibitors) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronegativity (4-methoxyphenyl vs. 4-fluorophenyl) with logP and IC₅₀ values .

Q. What environmental fate studies are applicable to assess ecological risks of this compound?

  • Protocols :

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous buffers; monitor degradation via LC-MS .
  • Bioaccumulation : Use OECD 305 guidelines with zebrafish models to measure bioconcentration factors (BCF) .

Methodological Notes

  • Contradiction Handling : Conflicting bioactivity data from structural analogs (e.g., 4-fluoro vs. 4-methoxy derivatives) require dose-response assays across multiple cell lines (e.g., HEK293 vs. HepG2) to clarify structure-activity relationships .
  • Theoretical Frameworks : Link synthesis to heterocyclic reaction mechanisms (e.g., Huisgen cycloaddition) or pharmacological hypotheses (e.g., kinase inhibition) to contextualize experimental design .

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